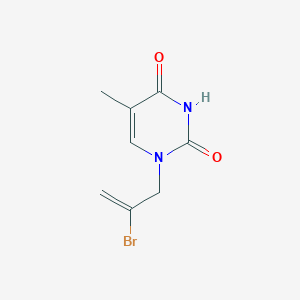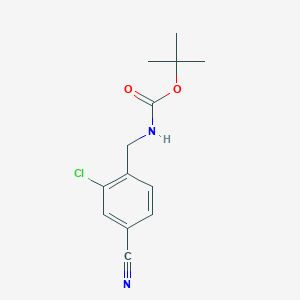
Tert-butyl 2-chloro-4-cyanobenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-chloro-4-cyanobenzylcarbamate is an organic compound with the molecular formula C13H15ClN2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro substituent, and a cyano group on a benzylcarbamate backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 2-chloro-4-cyanobenzylcarbamate can be synthesized through a copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide (TBHP). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields . The reaction mechanism involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-chloro-4-cyanobenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Copper acetate (Cu(OAc)2) and tert-butyl hydroperoxide (TBHP) are commonly used in oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzylcarbamates.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
科学的研究の応用
Tert-butyl 2-chloro-4-cyanobenzylcarbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-chloro-4-cyanobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Tert-butyl 2-amino-4-cyanobenzylcarbamate
- Tert-butyl 2-chloro-4-aminobenzylcarbamate
- Tert-butyl 2-chloro-4-methylbenzylcarbamate
Uniqueness
Tert-butyl 2-chloro-4-cyanobenzylcarbamate is unique due to the presence of both a chloro and a cyano group on the benzylcarbamate backbone. This combination of functional groups imparts distinct reactivity and interaction profiles, making it valuable for specific applications in organic synthesis and biological studies .
特性
CAS番号 |
939980-27-5 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
InChIキー |
CZDFVHVDBCSNAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
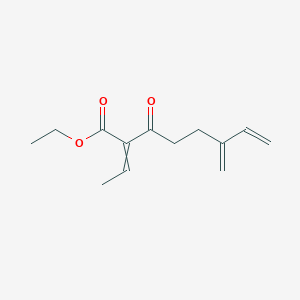

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
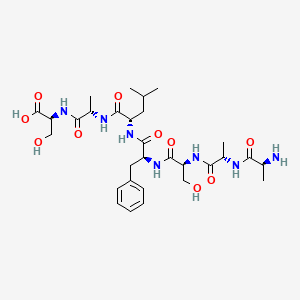
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
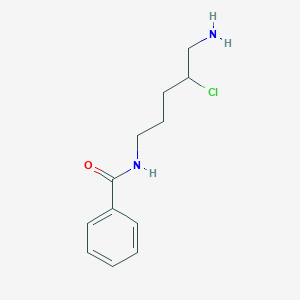
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
